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Compound of Interest

Compound Name: Hpk1-IN-28

Cat. No.: B12418172

Disclaimer: The following information is for research and informational purposes only. No
specific toxicity or tolerability data for a compound designated "Hpk1-IN-28" is publicly
available. The information provided herein is a synthesis of publicly accessible preclinical and
early clinical data for various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and is
intended to serve as a general guide for researchers in this field.

Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of HPK1 inhibitors
observed in animal studies?

Al: Based on available preclinical data for compounds such as DD205-291 and SWA1211,
HPKZ1 inhibitors have been described as having a "favorable safety profile". For instance, the
PROTAC-based HPK1 degrader DD205-291 is reported to have a wide safety window in the
MC38 mouse model[1][2][3]. Similarly, GLP (Good Laboratory Practice) toxicology studies for
the HPK1 inhibitor SWA1211 suggested an "ideal therapeutic index". However, as with any
kinase inhibitor, the potential for off-target effects and on-target toxicities exists and requires
careful evaluation.

Q2: What are the most common adverse events
observed with HPK1 inhibitors in early clinical trials?

A2: Early clinical trial data for HPK1 inhibitors like NDI-101150 and CFI-402411 have provided
insights into potential treatment-related adverse events in humans. The most commonly
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reported adverse events for NDI-101150 include nausea, diarrhea, and fatigue[4][5]. For CFI-
402411, common treatment-emergent toxicities of any grade observed in a Phase 1/2 study
included diarrhea, fatigue, nausea, decreased appetite, and vomiting[6]. It is important to note
that these are from human trials but can inform preclinical monitoring.

Q3: What are the potential on-target toxicities of HPK1
inhibition?

A3: HPK1 is a negative regulator of T-cell, B-cell, and dendritic cell-mediated immune
responses. Therefore, on-target effects of HPK1 inhibitors are expected to be immune-related.
While enhancing anti-tumor immunity is the therapeutic goal, excessive immune stimulation
could theoretically lead to autoimmune-like toxicities. Close monitoring of hematological

parameters, cytokine levels, and signs of immune-related adverse events (irAEs) in animal
models is crucial.

Q4: What are the potential off-target toxicities to
consider?

A4: Off-target toxicities are dependent on the specific kinase selectivity profile of the inhibitor.
For example, NDI-101150 was specifically designed for high selectivity against other kinases to
minimize off-target effects[7]. Preclinical assessments should include broad kinase screening
panels to identify potential off-target kinases. Cardiotoxicity is a known risk for some kinase
inhibitors, and for DD205-291, a low risk of cardiotoxicity was specifically noted[1][2][3].
Evaluation of cardiovascular parameters in toxicology studies is a standard and important
practice.

Q5: How should | design a study to assess the
tolerability of a novel HPK1 inhibitor in animals?

A5: Atypical preclinical toxicology program for a small molecule inhibitor involves a dose range-
finding study in one rodent and one non-rodent species, followed by definitive GLP-compliant
toxicology studies. These studies aim to determine the No-Observed-Adverse-Effect Level
(NOAEL) and the Maximum Tolerated Dose (MTD). Key parameters to assess include clinical
observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and
full histopathological examination of all major organs.
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Troubleshooting Guides

Problem: Unexpected mortality in animals at predicted
therapeutic doses.

Possible Causes:

o Formulation issues: Poor solubility or stability of the compound leading to inconsistent
exposure or precipitation.

o Acute on-target toxicity: Rapid and excessive immune activation leading to a cytokine storm-
like syndrome.

o Severe off-target toxicity: Inhibition of a critical kinase for survival.

Troubleshooting Steps:

Verify formulation: Conduct analytical chemistry to confirm the concentration, stability, and
homogeneity of the dosing solution.

e Staggered dosing: Initiate studies with a single animal at a low dose and escalate gradually.

e Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlate drug exposure levels with
the onset of toxicity and the degree of target engagement.

o Cytokine profiling: Measure a panel of inflammatory cytokines in plasma at early time points
after dosing.

» Broad kinase panel screening: Assess the inhibitor's activity against a wide range of kinases
to identify potential off-targets.

Problem: Significant weight loss and gastrointestinal
iIssues (diarrhea, poor appetite) in treated animals.

Possible Causes:

« Direct gastrointestinal toxicity: The compound may have a direct irritant effect on the Gl
mucosa.
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e Immune-mediated colitis: On-target immune activation leading to inflammation of the gut.

o Off-target effects on gut homeostasis: Inhibition of kinases important for intestinal epithelial
cell health.

Troubleshooting Steps:

» Histopathology of the Gl tract: Carefully examine sections of the stomach, small intestine,
and large intestine for signs of inflammation, ulceration, or changes in epithelial cell
morphology.

e Dose reduction or fractionation: Evaluate if a lower dose or splitting the daily dose is better
tolerated.

e Supportive care: Provide supportive care such as hydration and nutritional supplements to
affected animals as per institutional guidelines.

e Immune cell profiling of gut tissue: Analyze the immune cell infiltrate in the lamina propria of
the gut to assess for an immune-mediated mechanism.

Quantitative Data Summary

As specific preclinical toxicology data for a compound named "Hpk1-IN-28" is not available, the
following table summarizes the qualitative safety and tolerability findings for several publicly
disclosed HPK1 inhibitors from preclinical and early clinical studies.
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Compound Name

Animal Model(s)

Key
Safety/Tolerability Citation(s)

Findings

DD205-291

MC38 mouse model

Favorable safety
profile, wide safety
[11[2][3]

window, low risk of

cardiotoxicity.

SWA1211

Not specified

GLP toxicology
studies indicated an
ideal therapeutic

index.

NDI-101150

Not applicable

(Human data)

Most common
treatment-related

adverse events were [41[5]
nausea, diarrhea, and

fatigue.

CFI-402411

Not applicable
(Human data)

Most common
treatment-emergent
toxicities included

diarrhea, fatigue, [6]
nausea, decreased
appetite, and

vomiting.

Experimental Protocols

General Protocol for a 14-Day Dose Range-Finding
Toxicology Study in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target

organs of toxicity for a novel HPK1 inhibitor to inform dose selection for longer-term GLP

studies.

Animal Model:
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e Species: Sprague-Dawley rats

e Sex: Equal numbers of males and females
o Age: 6-8 weeks at the start of dosing
Groups:

e Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally (PO) once
daily (QD).

e Group 2: Low dose of HPK1 inhibitor, PO, QD.

e Group 3: Mid dose of HPK1 inhibitor, PO, QD.

e Group 4: High dose of HPK1 inhibitor, PO, QD.

o (Optional) Group 5: High dose with a 7-day recovery period.

Methodology:

¢ Acclimatization: Animals are acclimated for at least 5 days before the start of the study.

e Dosing: Animals are dosed daily for 14 consecutive days via oral gavage. The volume is
based on the most recent body weight.

» Clinical Observations: Animals are observed twice daily for any clinical signs of toxicity,
including changes in posture, activity, breathing, and the presence of any abnormal clinical
signs.

e Body Weight and Food Consumption: Individual body weights are recorded prior to dosing
and at least twice weekly thereafter. Food consumption is measured weekly.

o Terminal Procedures: On Day 15 (or end of recovery period), animals are euthanized.

» Blood Collection: Blood is collected for complete blood count (hematology) and clinical
chemistry analysis.
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o Organ Weights: Key organs (e.g., liver, kidneys, spleen, thymus, heart, lungs, brain, adrenal
glands, gonads) are weighed.

» Histopathology: A full set of tissues from all animals in the control and high-dose groups are
preserved, processed, and examined microscopically by a board-certified veterinary
pathologist. Any gross lesions observed in the lower dose groups are also examined.

Visualizations
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Caption: HPK1 negative feedback loop in T-cell activation.
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Caption: General workflow for a preclinical toxicology study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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